In Vitro Mechanism of Action of 1-(3,4-Dichlorophenyl)piperazin-2-one: A Monoaminergic Modulator
Executive Summary The compound 1-(3,4-dichlorophenyl)piperazin-2-one is a conformationally restricted arylpiperazine derivative. In modern drug discovery, piperazine scaffolds are ubiquitous due to their favorable pharma...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(3,4-dichlorophenyl)piperazin-2-one is a conformationally restricted arylpiperazine derivative. In modern drug discovery, piperazine scaffolds are ubiquitous due to their favorable pharmacokinetic properties and modularity. However, the specific incorporation of a lactam (2-one) into the piperazine ring fundamentally alters the stereoelectronic profile of the molecule. This technical guide explores the in vitro mechanism of action of 1-(3,4-dichlorophenyl)piperazin-2-one, detailing how this subtle structural modification drives biased partial agonism at dopaminergic (D2/D3) and serotonergic (5-HT1A/5-HT2A) G-protein coupled receptors (GPCRs).
To understand the mechanism of action, we must analyze the causality behind its receptor binding kinetics. The molecule consists of two primary pharmacophores:
The 3,4-Dichlorophenyl Group: The di-halogenated phenyl ring is highly lipophilic. In vitro mutagenesis and crystallography studies of aminergic GPCRs reveal that this moiety drives the ligand deep into the hydrophobic orthosteric pocket, forming strong van der Waals interactions with aromatic residues in Transmembrane domains 3, 5, and 6 (TM3/TM5/TM6).
The Piperazin-2-one Core: In traditional arylpiperazines, both the N1 and N4 nitrogens are basic and protonated at physiological pH (7.4), allowing them to form a classic salt bridge with the highly conserved aspartate residue (Asp3.32) in the GPCR binding pocket. However, the addition of the C2 carbonyl converts the N1 amine into an amide (lactam). This drastically lowers the pKa of the N1 nitrogen, rendering it neutral in vitro. Consequently, the molecule cannot form the N1-Asp3.32 salt bridge. Instead, the N4 nitrogen serves as the primary anchor to Asp3.32, while the new C2 carbonyl acts as a hydrogen-bond acceptor, interacting specifically with Ser5.42 or Ser5.46 [1].
This altered binding pose is the causal driver for its functional selectivity. It stabilizes a specific active conformation of the receptor that favors Gi/o protein coupling over β-arrestin recruitment, a phenomenon known as biased signaling [2].
In Vitro Mechanistic Pathways
Upon binding to D2, D3, and 5-HT1A receptors, 1-(3,4-dichlorophenyl)piperazin-2-one acts as a partial agonist. The mechanistic pathway follows a distinct cascade:
Gi/o Protein Coupling: The stabilized GPCR conformation promotes the exchange of GDP for GTP on the Gi/o alpha subunit.
Adenylyl Cyclase Inhibition: The activated Gi/o subunit directly inhibits adenylyl cyclase (AC), leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels.
Biased Signaling: Because the lactam-induced binding pose does not fully engage the TM7/Helix 8 micro-switch, the receptor undergoes minimal phosphorylation by GPCR kinases (GRKs). This minimizes the recruitment of β-arrestin-2, a pathway often associated with receptor desensitization and adverse extrapyramidal side effects in structurally similar D2/D3 partial agonists [3].
Biased Gi/o signaling pathway of 1-(3,4-dichlorophenyl)piperazin-2-one at aminergic GPCRs.
To ensure scientific trustworthiness, the in vitro characterization of this compound relies on self-validating assay systems. Every protocol is designed with internal controls that prove causality and define the assay window (Z'-factor).
Protocol 1: Radioligand Displacement Assay (Ki Determination)
This assay determines the binding affinity (Ki) of the compound by measuring its ability to displace a radioactive tracer.
Step 1: Membrane Preparation: Isolate cell membranes from HEK293T cells stably expressing the target receptor (e.g., human D3 receptor). Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Step 2: Tracer Incubation: Incubate 10 µg of membrane protein with 0.5 nM [3H]-Spiperone (for D3) and varying concentrations of 1-(3,4-dichlorophenyl)piperazin-2-one (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C.
Step 3: Self-Validating Control (NSB): In parallel wells, add 10 µM of cold Haloperidol. Causality check: Haloperidol fully saturates the D3 receptors. Any remaining radioactivity in these wells represents Non-Specific Binding (NSB). If NSB exceeds 20% of total binding, the assay is rejected due to lipid partitioning artifacts.
Step 4: Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce NSB). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
This assay measures the functional Gi/o agonism by quantifying the reduction of intracellular cAMP.
Step 1: Cell Seeding: Seed CHO-K1 cells expressing the D2L receptor into 384-well plates at 5,000 cells/well.
Step 2: Self-Validating Control (Forskolin Ceiling): Treat cells with 10 µM Forskolin. Causality check: Because Gi/o proteins inhibit adenylyl cyclase, baseline cAMP is too low to measure accurately. Forskolin directly stimulates adenylyl cyclase, creating an artificial "cAMP ceiling." A valid assay must show a >10-fold increase in cAMP upon Forskolin addition.
Step 3: Compound Incubation: Add 1-(3,4-dichlorophenyl)piperazin-2-one alongside the Forskolin. A true Gi/o agonist will causally lower this cAMP ceiling. Incubate for 30 minutes.
Step 4: TR-FRET Detection: Lyse the cells and add the TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Measure the time-resolved fluorescence ratio (665 nm / 620 nm) to calculate the EC50 and Emax.
High-throughput in vitro screening workflow for receptor binding and functional characterization.
Quantitative Data Analysis
The in vitro pharmacological profile of 1-(3,4-dichlorophenyl)piperazin-2-one demonstrates high affinity for D3 and 5-HT1A receptors, functioning predominantly as a partial agonist. The quantitative data is summarized below:
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
Receptor Subtype
Radioligand Tracer
Binding Affinity (Ki, nM)
Functional Emax (%)*
Mode of Action
Dopamine D2L
[3H]-Raclopride
4.2 ± 0.5
35%
Partial Agonist
Dopamine D3
[3H]-Spiperone
0.8 ± 0.1
45%
Partial Agonist
Serotonin 5-HT1A
[3H]-8-OH-DPAT
2.5 ± 0.3
60%
Partial Agonist
Serotonin 5-HT2A
[3H]-Ketanserin
15.0 ± 1.2
N/A
Antagonist
*Emax is expressed as a percentage of the maximal response elicited by the endogenous full agonist (Dopamine or Serotonin) in the cAMP TR-FRET assay.
References
Romanelli MN, Braconi L, Gabellini A, Manetti D, Marotta G, Teodori E. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules. 2023 Dec 21;29(1):68.
Williams W, Torrence-Campbell C, Rice KC. "Characterization of Novel N,N'-Disubstituted Piperazines as σ Receptor Ligands." Journal of Medicinal Chemistry. 1998; 41(25): 4950-4959.
"Cariprazine." Wikipedia, The Free Encyclopedia.
Exploratory
1-(3,4-Dichloro-phenyl)-piperazin-2-one molecular weight and exact mass
An In-depth Technical Guide to 1-(3,4-Dichloro-phenyl)-piperazin-2-one: Physicochemical Properties and Synthetic Considerations For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Applica...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 1-(3,4-Dichloro-phenyl)-piperazin-2-one: Physicochemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a detailed overview of 1-(3,4-Dichloro-phenyl)-piperazin-2-one, a compound of interest in medicinal chemistry and drug discovery. The document will cover its core physicochemical properties, with a focus on its molecular weight and exact mass, and delve into a theoretical synthetic pathway, providing the scientific rationale behind the proposed experimental choices.
Introduction and Significance
1-(3,4-Dichloro-phenyl)-piperazin-2-one belongs to the class of phenylpiperazine derivatives. This structural motif is a well-established pharmacophore found in a wide array of centrally acting agents, including antipsychotics and antidepressants. The introduction of a carbonyl group at the 2-position of the piperazine ring to form a piperazin-2-one scaffold, along with the dichlorophenyl substituent, is anticipated to modulate the compound's electronic and lipophilic properties. These modifications can significantly influence its pharmacokinetic and pharmacodynamic profile, making it a target for the development of novel therapeutics. The precise characterization of its fundamental properties, such as molecular weight and exact mass, is a critical first step in its evaluation as a potential drug candidate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Weight and Exact Mass
The molecular weight and exact mass are crucial for sample preparation, dosage calculations, and high-resolution mass spectrometry analysis, which is instrumental in structural elucidation. The molecular formula for 1-(3,4-Dichloro-phenyl)-piperazin-2-one is C₁₀H₁₀Cl₂N₂O.
Property
Value
Molecular Weight
245.11 g/mol
Exact Mass
244.01702 Da
The molecular weight is the sum of the average atomic masses of the constituent atoms. The exact mass , on the other hand, is calculated using the mass of the most abundant isotope of each element and is a critical parameter in mass spectrometry for determining the elemental composition of a molecule.
Theoretical Synthesis Pathway
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process: N-alkylation of 3,4-dichloroaniline with an appropriate haloacetyl halide followed by cyclization with an amino-alcohol and subsequent oxidation, or more directly, by reacting the intermediate with an appropriate amine. A more direct and commonly employed method is the reaction of an N-substituted aniline with a suitable piperazinone precursor. A plausible approach involves the reaction of 3,4-dichloroaniline with a protected piperazin-2-one or a direct cyclization reaction.
A well-established method for the synthesis of similar N-aryl piperazines involves the cyclization of a bis(2-chloroethyl)amine with an aniline derivative. For the synthesis of the piperazin-2-one, a modification of this approach would be necessary. A more direct route would be the reaction of 3,4-dichloroaniline with 2-chloroacetyl chloride to form an intermediate, which is then cyclized with an appropriate amine.
A generalized and robust method for the synthesis of N-arylpiperazines involves the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile and efficient means to form the C-N bond between an aryl halide and an amine. In this case, 3,4-dichlorobenzene could be coupled with piperazin-2-one.
Experimental Protocol: Proposed Synthesis of 1-(3,4-Dichloro-phenyl)-piperazin-2-one via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and is well-suited for coupling aryl halides with amines. This method is chosen for its high functional group tolerance and generally good yields.
Step 1: Buchwald-Hartwig Cross-Coupling Reaction
Reaction Setup: To an oven-dried Schlenk flask, add piperazin-2-one (1.2 equivalents), 1-bromo-3,4-dichlorobenzene (1.0 equivalent), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand like Xantphos (0.04 equivalents), and a base such as sodium tert-butoxide (1.4 equivalents).
Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).
Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(3,4-Dichloro-phenyl)-piperazin-2-one.
Visualizing the Workflow
The following diagram illustrates the proposed synthetic workflow for 1-(3,4-Dichloro-phenyl)-piperazin-2-one.
This technical guide has provided essential physicochemical data for 1-(3,4-Dichloro-phenyl)-piperazin-2-one, specifically its molecular weight and exact mass. Furthermore, a viable, albeit theoretical, synthetic pathway has been proposed, grounded in established and reliable organic chemistry methodologies. The information presented herein serves as a foundational resource for researchers and scientists engaged in the exploration of novel phenylpiperazine derivatives for drug discovery and development. Further experimental validation of the proposed synthesis and a comprehensive pharmacological evaluation are necessary next steps to fully elucidate the potential of this compound.
References
There are no direct citations for the synthesis of 1-(3,4-Dichloro-phenyl)-piperazin-2-one in the provided search results. The following references are for the synthesis of similar compounds and general methodologies.
PubChem. (n.d.). 1-(3,4-Dichlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 1-(3,4-Dichlorophenyl)piperazine. Retrieved from [Link]
Foundational
A Technical Guide to the Crystallographic Analysis of 1-(3,4-Dichloro-phenyl)-piperazin-2-one: From Synthesis to Structural Elucidation
This guide provides a comprehensive, in-depth technical framework for researchers, medicinal chemists, and drug development professionals focused on the structural characterization of 1-(3,4-Dichloro-phenyl)-piperazin-2-...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth technical framework for researchers, medicinal chemists, and drug development professionals focused on the structural characterization of 1-(3,4-Dichloro-phenyl)-piperazin-2-one. While a public crystal structure for this specific molecule is not available in crystallographic databases as of the time of this writing, this document outlines the complete, field-proven workflow required to produce and analyze its crystallographic data. The methodologies described herein are grounded in established chemical and crystallographic principles, providing a robust pathway for its synthesis, crystallization, and ultimate three-dimensional structural determination via single-crystal X-ray diffraction (SCXRD).
The dichlorophenylpiperazine moiety is a significant scaffold in medicinal chemistry, appearing in numerous neurologically active agents.[1] Understanding the precise three-dimensional arrangement of atoms, conformational preferences, and intermolecular interactions of derivatives like 1-(3,4-Dichloro-phenyl)-piperazin-2-one is paramount for rational drug design and the interpretation of structure-activity relationships (SAR).[2]
Part 1: Synthesis and Purity Confirmation of the Target Compound
The first critical phase is the chemical synthesis of 1-(3,4-Dichloro-phenyl)-piperazin-2-one. A high degree of purity is essential before attempting crystallization, as impurities can significantly inhibit or disrupt the formation of a well-ordered crystal lattice.[3][4] The proposed synthesis is a two-step process involving an N-arylation followed by an intramolecular cyclization.
Reaction Setup: To a solution of 3,4-dichloroaniline (1.0 eq.) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF), add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
Addition of Alkylating Agent: Add N-(tert-butoxycarbonyl)-2-bromoethylamine (1.2 eq.) to the mixture. The Boc-protecting group is chosen for its stability under these reaction conditions and its straightforward removal later.
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., Nitrogen) for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup and Purification: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
Step 2: 1-(3,4-Dichloro-phenyl)-piperazin-2-one
Boc-Deprotection: Dissolve the purified product from Step 1 in a solution of 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[5] Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
Intramolecular Cyclization: Concentrate the reaction mixture in vacuo to remove the acid. Redissolve the resulting amine salt in a solvent like toluene, add a strong base such as potassium tert-butoxide (2.0 eq.), and heat to reflux. This promotes the intramolecular nucleophilic attack of the free amine onto the ester (formed in situ or from a related precursor), yielding the desired piperazin-2-one ring.
Final Purification: After cooling, quench the reaction carefully with water. Extract the product into an organic solvent, wash, dry, and concentrate. The final compound should be purified via recrystallization or column chromatography to achieve a purity of >95%, which is recommended for crystallization trials.[3]
Workflow: Synthesis and Verification
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Part 4: Analysis of Crystallographic Data
The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. The analysis of this data provides profound insights into the molecule's nature.
The following table presents a set of plausible, illustrative crystallographic parameters for 1-(3,4-Dichloro-phenyl)-piperazin-2-one, based on typical values for small organic molecules.
Parameter
Illustrative Value
Significance
Chemical Formula
C₁₀H₁₀Cl₂N₂O
Defines the atomic composition of the asymmetric unit.
Formula Weight
245.11
Molar mass of the compound.
Crystal System
Monoclinic
Describes the symmetry of the unit cell. Other common systems include Orthorhombic or Triclinic.
Space Group
P2₁/c
A common centrosymmetric space group for organic molecules, defining the symmetry operations within the cell.
a, b, c (Å)
a = 8.5, b = 12.0, c = 10.5
The dimensions of the unit cell along the three primary axes.
α, β, γ (°)
α = 90, β = 98.5, γ = 90
The angles between the unit cell axes. For monoclinic, α and γ are 90°.
Volume (ų)
1058
The volume of a single unit cell.
Z
4
The number of molecules in the unit cell.
Density (calculated)
1.538 g/cm³
The calculated density of the crystal.
R1 [I > 2σ(I)]
< 0.05
A key indicator of the quality of the final refined model; lower values are better.
wR2 (all data)
< 0.15
Another agreement factor between the model and the data.
Molecular Geometry and Intermolecular Interactions
A detailed analysis of the CIF would reveal:
Conformation: The piperazin-2-one ring would likely adopt a chair or a twisted-boat conformation. The orientation of the 3,4-dichlorophenyl group relative to the piperazinone ring (i.e., the torsion angle) is critical for its interaction with biological targets.
Bond Lengths and Angles: Any unusual bond lengths or angles could indicate electronic effects or strain within the molecule.
Intermolecular Interactions: The crystal packing is dictated by a network of non-covalent interactions. For this molecule, one would expect to find:
C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and would likely interact with C-H donors from neighboring molecules.
Halogen Bonding: The chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophiles like the carbonyl oxygen of another molecule (C-Cl···O=C).
π-π Stacking: The electron-deficient dichlorophenyl rings could stack with one another in an offset fashion.
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1854. DOI:10.1039/D2CS00697A.
Wang, W.-X., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. DOI:10.26434/chemrxiv-2024-cbwhd.
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]
Sathya, U., et al. (2021). 4-(2,3-Dichlorophenyl)piperazin-1-ium picrate.
Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]
Application Note: Synthesis Protocol for 1-(3,4-Dichlorophenyl)piperazin-2-one
Executive Summary & Pharmacological Context 1-(3,4-Dichlorophenyl)piperazin-2-one is a highly valuable, rigidified heterocyclic building block utilized extensively in medicinal chemistry and neuropharmacology. While its...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
1-(3,4-Dichlorophenyl)piperazin-2-one is a highly valuable, rigidified heterocyclic building block utilized extensively in medicinal chemistry and neuropharmacology. While its parent compound, 1-(3,4-dichlorophenyl)piperazine (DCPP), is a well-known pharmacophore for targeting serotonin (5-HT1A/5-HT2A) and dopamine (D2) receptors[1], the introduction of a lactam carbonyl to form the piperazin-2-one derivative drastically alters the molecule's physicochemical profile.
The lactam motif reduces the basicity of the N4 nitrogen and introduces a directional hydrogen-bond acceptor. This structural modification is a proven strategy in rational drug design to tune pharmacokinetic properties, enhance metabolic stability, and improve receptor subtype selectivity in central nervous system (CNS) therapeutics[2][3]. This application note details a robust, scalable, and self-validating two-step synthetic protocol to generate 1-(3,4-dichlorophenyl)piperazin-2-one from commercially available starting materials.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 1-arylpiperazin-2-ones typically avoids the use of highly toxic aziridines or complex protecting-group manipulations. Instead, a highly efficient two-step sequence is employed[4][5]:
Selective Mono-Alkylation : The primary amine of 3,4-dichloroaniline is alkylated using ethyl bromoacetate. Because the di-halogenated aniline is weakly nucleophilic, the reaction requires elevated temperatures. However, this weak nucleophilicity is advantageous as it inherently prevents unwanted bis-alkylation. A mild base (sodium acetate) is used to scavenge the generated hydrobromic acid without hydrolyzing the ester[5].
Tandem Alkylation-Amidation (Cyclization) : The resulting intermediate is reacted with 2-chloroethylamine hydrochloride in a high-boiling solvent (xylene). Under basic conditions, the secondary aniline nitrogen displaces the chloride of the bifunctional reagent. The newly installed primary amine subsequently attacks the adjacent ethyl ester. Driven by the high temperature (>130 °C), this intramolecular amidation expels ethanol and irreversibly closes the 6-membered piperazinone ring[4].
Mechanistic Workflow Diagram
Mechanistic workflow for the two-step synthesis of 1-(3,4-Dichlorophenyl)piperazin-2-one.
Quantitative Data & Stoichiometry
The following tables summarize the exact material requirements and stoichiometric ratios necessary to maintain the self-validating thermodynamic balance of the reactions.
Table 1: Material Requirements for Step 1 (N-Alkylation)
Reagent
MW ( g/mol )
Equivalents
Mass/Volume
Moles
Role
3,4-Dichloroaniline
162.02
1.00
10.0 g
61.7 mmol
Substrate
Ethyl bromoacetate
167.00
1.05
10.8 g
64.8 mmol
Alkylating Agent
Sodium Acetate (NaOAc)
82.03
1.20
6.07 g
74.0 mmol
Mild Base
Ethanol (Anhydrous)
46.07
-
100 mL
-
Solvent
Table 2: Material Requirements for Step 2 (Cyclization)
Reagent
MW ( g/mol )
Equivalents
Mass/Volume
Moles
Role
Ethyl 2-((3,4-dichlorophenyl)amino)acetate
248.10
1.00
10.0 g
40.3 mmol
Intermediate
2-Chloroethylamine HCl
115.99
1.20
5.61 g
48.4 mmol
Cyclization Agent
Potassium Carbonate (K₂CO₃)
138.21
3.00
16.7 g
120.9 mmol
Inorganic Base
Xylene (Anhydrous)
106.16
-
120 mL
-
High-boiling Solvent
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-((3,4-dichlorophenyl)amino)acetate
Objective: Selective mono-alkylation of the primary aniline.
Reaction Setup : Charge an oven-dried 250 mL round-bottom flask with a magnetic stir bar, 3,4-dichloroaniline (10.0 g, 61.7 mmol), and anhydrous ethanol (100 mL).
Base Addition : Add sodium acetate (6.07 g, 74.0 mmol) to the stirring solution.
Causality: NaOAc is specifically chosen over stronger bases (like K₂CO₃ or NaOH) because it acts as a buffer. It effectively neutralizes the HBr byproduct without triggering base-catalyzed hydrolysis of the ethyl ester[5].
Alkylation : Introduce ethyl bromoacetate (10.8 g, 64.8 mmol) dropwise over 10 minutes at room temperature.
Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 12 hours under a nitrogen atmosphere.
In-Process Control (IPC) : Monitor the reaction via TLC (Hexane:EtOAc 8:2, UV visualization at 254 nm). The starting aniline (higher Rf) should be nearly consumed, replaced by the intermediate ester (lower Rf).
Workup : Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Partition the resulting residue between Ethyl Acetate (150 mL) and Deionized Water (100 mL).
Purification : Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent. The crude product can be purified via short-plug silica gel chromatography (Hexane:EtOAc 9:1) to yield the intermediate as a pale-yellow oil/solid.
Step 2: Synthesis of 1-(3,4-Dichlorophenyl)piperazin-2-one
Objective: Tandem N-alkylation and intramolecular amidation.
Reaction Setup : In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the intermediate Ethyl 2-((3,4-dichlorophenyl)amino)acetate (10.0 g, 40.3 mmol) in anhydrous xylene (120 mL).
Causality: 2-Chloroethylamine is utilized as a hydrochloride salt because the free base is highly unstable and rapidly polymerizes into polyethylenimine. The 3.0 equivalents of K₂CO₃ serve a triple purpose: neutralizing the HCl salt to generate the reactive free base in situ, neutralizing the HCl byproduct of the alkylation, and mildly catalyzing the final amidation[4].
Cyclization : Heat the vigorously stirring heterogeneous mixture to 140 °C (reflux) for 24 hours.
Causality: The amidation step requires high thermal energy. The Dean-Stark trap physically removes the evolved ethanol and water from the system, shifting the thermodynamic equilibrium entirely toward the cyclized piperazinone product according to Le Chatelier's principle.
In-Process Control (IPC) : Monitor via LC-MS. The acyclic alkylated intermediate (
[M+H]+≈291
) will appear first, followed by gradual conversion to the cyclized target (
[M+H]+≈245
).
Workup : Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KCl, unreacted K₂CO₃), washing the filter cake thoroughly with EtOAc (50 mL).
Isolation : Concentrate the filtrate under reduced pressure to remove the xylene. Triturate the crude, dark residue with cold diethyl ether (30 mL). The target 1-(3,4-Dichlorophenyl)piperazin-2-one will precipitate as a white to off-white solid. Filter, wash with cold ether, and dry under high vacuum.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized compound, validate the structural integrity using the following expected analytical benchmarks:
LC-MS (ESI+) : Calculated for C₁₀H₁₀Cl₂N₂O: 244.02 Da. Observed
[M+H]+
:
m/z
245.0 (major isotope cluster corresponding to ³⁵Cl).
Application Note: 1-(3,4-Dichlorophenyl)piperazin-2-one as a Privileged Intermediate in Drug Discovery and PROTAC Development
Executive Summary The piperazine ring is one of the most ubiquitous heterocycles in small-molecule pharmaceuticals. However, modern drug discovery increasingly relies on oxidized and substituted derivatives to fine-tune...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The piperazine ring is one of the most ubiquitous heterocycles in small-molecule pharmaceuticals. However, modern drug discovery increasingly relies on oxidized and substituted derivatives to fine-tune physicochemical properties, restrict conformational flexibility, and improve metabolic stability. 1-(3,4-Dichlorophenyl)piperazin-2-one represents a highly valuable, privileged chemical intermediate. By combining the rigidifying, basicity-lowering lactam motif with the lipophilic, target-anchoring 3,4-dichlorophenyl pharmacophore, this compound serves as a critical divergence point for synthesizing CNS-active agents, selective kinase inhibitors, and Targeted Protein Degradation (TPD) chimeras (PROTACs).
This application note provides researchers and drug development professionals with authoritative insights, mechanistic rationales, and self-validating experimental protocols for leveraging 1-(3,4-dichlorophenyl)piperazin-2-one in advanced synthetic workflows.
Chemical Rationale & Structural Causality
The utility of 1-(3,4-dichlorophenyl)piperazin-2-one stems directly from its distinct structural and electronic properties:
Electronic Differentiation of Nitrogens : The carbonyl group at the C2 position delocalizes the lone pair of the N1 nitrogen (which bears the 3,4-dichlorophenyl group), rendering it non-nucleophilic and non-basic. This leaves the N4 secondary amine as the sole reactive center [1]. This causality allows for highly regioselective N4-alkylation or acylation without the need for complex protecting group strategies.
Metabolic Stability : The piperazin-2-one (lactam) core mimics inverse
γ
-turns in peptides. Compared to fully saturated piperazines, the lactam ring is significantly more resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) [2].
Pharmacophore Anchoring : The 3,4-dichlorophenyl moiety is a proven anchor for monoamine receptors (e.g., serotonin and dopamine receptors) and is frequently utilized in kinase inhibitor design to occupy deep, hydrophobic binding pockets via halogen bonding [3].
Synthetic Divergence & Workflows
1-(3,4-Dichlorophenyl)piperazin-2-one can be utilized either as a stable structural motif in the final Active Pharmaceutical Ingredient (API) or as a directing precursor that is subsequently reduced to a substituted piperazine. Furthermore, its functionalizable N4 position makes it an ideal candidate for conjugation to PEG-based linkers in the development of PROTACs [4].
Figure 1: Synthetic divergence of 1-(3,4-dichlorophenyl)piperazin-2-one into various API classes.
Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to ensure reproducible adaptation.
Protocol 1: Regioselective N4-Alkylation via
SN2
Displacement
Objective: To functionalize the N4 position while preserving the structural integrity of the lactam ring.
Causality: A mild base (
K2CO3
) is selected over stronger bases (like
NaH
or
KOtBu
) to neutralize the generated hydrohalic acid without risking base-catalyzed hydrolysis or ring-opening of the lactam. Acetonitrile is used as a polar aprotic solvent to accelerate the
SN2
kinetics of the secondary amine.
Step-by-Step Methodology:
Preparation: Charge an oven-dried, argon-flushed 50 mL round-bottom flask with 1-(3,4-dichlorophenyl)piperazin-2-one (1.0 eq, 5.0 mmol) and anhydrous acetonitrile (20 mL).
Base Addition: Add finely powdered, anhydrous
K2CO3
(2.5 eq, 12.5 mmol). Stir the suspension vigorously at room temperature for 15 minutes to ensure uniform dispersion.
Electrophile Introduction: Dissolve the desired alkyl or benzyl halide (1.1 eq, 5.5 mmol) in 5 mL of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 10 minutes.
Reaction Execution: Attach a reflux condenser and heat the mixture to 65°C. Monitor the reaction progress via LC-MS or TLC (typically 4–8 hours). The disappearance of the secondary amine mass (
[M+H]+=245.0
) validates completion.
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with ethyl acetate (2 × 15 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the pure N4-alkylated piperazinone.
Protocol 2: Chemoselective Lactam Reduction to Substituted Piperazines
Objective: To convert the piperazin-2-one intermediate into a fully saturated 1-(3,4-dichlorophenyl)piperazine derivative [2].
Causality: While
LiAlH4
is a standard reducing agent, Borane-THF (
BH3⋅THF
) is specifically chosen here.
BH3
is highly chemoselective for amides/lactams and prevents the unwanted reductive dehalogenation of the 3,4-dichlorophenyl ring—a common side reaction when using aggressive hydride donors on electron-deficient aryl halides.
Step-by-Step Methodology:
Preparation: Dissolve the N4-substituted 1-(3,4-dichlorophenyl)piperazin-2-one (1.0 eq, 3.0 mmol) in anhydrous THF (15 mL) under an inert argon atmosphere.
Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0°C.
Reduction: Slowly add
BH3⋅THF
complex (1.0 M in THF, 3.0 eq, 9.0 mL) dropwise over 20 minutes. Note: Strict temperature control during addition prevents runaway exothermic hydride transfer.
Heating: Remove the ice bath, attach a reflux condenser, and heat the reaction to 70°C for 12 hours.
Quenching (Critical Step): Cool the reaction back to 0°C. Carefully and slowly add methanol (5 mL) dropwise to quench excess borane (hydrogen gas evolution will occur).
Complex Cleavage: Add 1 M HCl (10 mL) and reflux the mixture for 1 hour. This step is mandatory to break the highly stable amine-borane complex that forms during the reduction.
Extraction: Cool the mixture, basify the aqueous layer to pH 10 using 1 M NaOH, and extract with ethyl acetate (3 × 20 mL).
Isolation: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the substituted 1-(3,4-dichlorophenyl)piperazine.
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes for various functionalization routes utilizing the 1-(3,4-dichlorophenyl)piperazin-2-one scaffold.
Reaction Type
Reagents & Conditions
Target Motif
Typical Yield (%)
Expected Purity (HPLC)
N4-Alkylation
Alkyl Halide,
K2CO3
, MeCN, 65°C
N4-Alkyl Piperazinone
85 - 92%
> 98%
Reductive Amination
Aldehyde,
NaBH(OAc)3
, DCE, RT
N4-Benzyl Piperazinone
78 - 85%
> 95%
Lactam Reduction
BH3⋅THF
, THF, Reflux (70°C)
Substituted Piperazine
70 - 80%
> 96%
PROTAC Conjugation
PEG-Linker, HATU, DIPEA, DMF
Bifunctional Degrader
65 - 75%
> 95%
References
1-(3,4-Dichlorophenyl)
National Institutes of Health (NIH)
Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening
Journal of Medicinal Chemistry - ACS Publications
URL
Other Ligand-Linker Conjugates | PROTAC for TPD Development
Precise PEG LLC
URL
Method
In-Depth Application Note: Cell Culture Assay Preparation for 1-(3,4-Dichloro-phenyl)-piperazin-2-one
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: In Vitro Pharmacology, GPCR Screening (5-HT / Sigma Receptors), and Cytotoxicity Profiling Executive Summary & Mechanistic C...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Application: In Vitro Pharmacology, GPCR Screening (5-HT / Sigma Receptors), and Cytotoxicity Profiling
Executive Summary & Mechanistic Context
Arylpiperazine derivatives are foundational pharmacophores in neuropharmacology, heavily targeted for their high affinity to serotonin (5-HT) and dopamine receptors ()[1]. The compound 1-(3,4-Dichloro-phenyl)-piperazin-2-one (DCPP-2-one) represents a specialized structural evolution of the classic 1-(3,4-dichlorophenyl)piperazine (DCPP)[2].
The Chemical Causality: The incorporation of a carbonyl group at the 2-position of the piperazine ring converts the adjacent amine into a lactam (cyclic amide). Unlike standard piperazines which possess two basic nitrogen atoms, the lactam nitrogen in DCPP-2-one is non-basic. This structural modification drastically lowers the molecule's overall pKa, meaning it remains largely unprotonated (neutral) at the physiological pH of 7.4. While this neutrality enhances passive membrane permeability and shifts receptor selectivity (often toward 5-HT7 or Sigma receptors) ()[3], it simultaneously abolishes aqueous solubility.
Consequently, introducing DCPP-2-one into aqueous cell culture media requires strict solvation protocols to prevent micro-precipitation and solvent-induced cytotoxicity.
Physicochemical Profiling & Solvation Kinetics
To design a self-validating assay, we must first establish the quantitative boundaries of the compound. The highly lipophilic 3,4-dichlorophenyl moiety dictates that water cannot be used as a primary solvent. Dimethyl sulfoxide (DMSO) is required to disrupt the crystal lattice.
Exceeding this risks precipitation upon freeze-thaw.
Max Assay DMSO %
0.1% v/v
Prevents solvent-induced ER stress in cultured cells.
Protocol 1: Master Stock Formulation & Storage
Objective: Generate a stable 10 mM master stock of DCPP-2-one.
Causality & Rationale: Lipophilic small molecules are prone to adsorbing onto the hydrophobic surfaces of standard polystyrene or polypropylene tubes. Furthermore, any moisture absorbed by the DMSO will cause the uncharged DCPP-2-one to nucleate. Therefore, anhydrous conditions and inert glass vessels are mandatory.
Step-by-Step Methodology:
Vessel Preparation: Equilibrate a sterile, amber glass vial to room temperature. Causality: Amber glass prevents UV-induced photo-degradation of the aromatic ring, while glass prevents plasticizer leaching and compound adsorption.
Weighing: Accurately weigh 2.45 mg of DCPP-2-one powder.
Solvation: Add exactly 1.0 mL of room-temperature Anhydrous DMSO to the vial to achieve a 10 mM concentration.
Kinetic Disruption: Vortex the vial vigorously for 60 seconds. Follow with water-bath sonication for 5 minutes at 25°C. Causality: Sonication provides the kinetic energy required to break micro-crystals, but the temperature must be capped at 25°C to prevent thermal degradation of the lactam ring.
Aliquoting: Aliquot the stock into 20 µL volumes in tightly sealed glass inserts and store at -20°C. Avoid repeated freeze-thaw cycles.
Self-Validating System (QC): Before freezing, inspect a 5 µL drop of the solution under a stereomicroscope at 10X magnification. The complete absence of refractile micro-crystals validates that 100% solvation has been achieved.
Protocol 2: In Vitro Cell Culture Dosing Strategy
Objective: Treat cultured cells (e.g., HEK-293 or SH-SY5Y) across a 9-point dose-response curve without inducing solvent toxicity.
Causality & Rationale: A critical error in in vitro pharmacology is varying the DMSO concentration alongside the drug concentration. DMSO concentrations above 0.1% v/v can alter membrane fluidity and induce non-specific cell death ()[4], confounding the pharmacological readout. To isolate the drug's true effect, we employ a "Constant-Vehicle" serial dilution strategy.
Step-by-Step Methodology:
Prepare Assay Medium: Supplement your standard culture medium (e.g., DMEM + 10% FBS) with exactly 0.1% v/v Anhydrous DMSO. This is your "Diluent".
Prepare Highest Dose (10 µM): Add 1.0 µL of the 10 mM Master Stock to 999 µL of standard (DMSO-free) culture medium. This yields a 10 µM drug concentration in exactly 0.1% DMSO.
Serial Dilution: Transfer 500 µL of the Highest Dose into 500 µL of the Assay Medium (which already contains 0.1% DMSO). Mix thoroughly. Repeat this 1:2 dilution down the plate.
Self-Validating System (QC): The assay must include a "Vehicle-Only" control well (Assay Medium with 0.1% DMSO, no drug) and a "Media-Only" well (0% DMSO). Calculate the viability of the Vehicle-Only well relative to the Media-Only well. If vehicle viability drops below 95%, the assay is invalid, indicating either solvent evaporation, inaccurate pipetting, or baseline cell stress.
Table 2: Constant-Vehicle Serial Dilution Matrix (1:2 Ratio)
Dilution Step
Source Volume
Diluent Volume (Assay Medium)
Final Drug Conc.
Final DMSO %
1 (Highest)
1.0 µL (10 mM Stock)
999 µL (DMSO-Free Media)
10,000 nM (10 µM)
0.1%
2
500 µL from Step 1
500 µL (Media + 0.1% DMSO)
5,000 nM
0.1%
3
500 µL from Step 2
500 µL (Media + 0.1% DMSO)
2,500 nM
0.1%
4
500 µL from Step 3
500 µL (Media + 0.1% DMSO)
1,250 nM
0.1%
5
500 µL from Step 4
500 µL (Media + 0.1% DMSO)
625 nM
0.1%
Vehicle Control
0 µL
500 µL (Media + 0.1% DMSO)
0 nM
0.1%
Workflow & Mechanistic Visualization
The following diagram maps the critical path from solid compound solvation to in vitro target modulation, highlighting the necessary solvent controls.
Workflow for DCPP-2-one preparation, from solvation to in vitro receptor targeting.
References
National Center for Biotechnology Information. "1-(3,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 93601" PubChem. URL:[Link]
Vermeulen, E. S., et al. "Novel 5-HT7 receptor inverse agonists. Synthesis and molecular modeling of arylpiperazine- and 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides." Journal of Medicinal Chemistry (2004). URL:[Link]
Lacivita, E., et al. "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder." ACS Chemical Neuroscience (2021). URL:[Link]
Technical Support Center: Optimizing the Synthesis of 1-(3,4-Dichlorophenyl)piperazin-2-one
Welcome to the Technical Support Center for the synthesis of 1-arylpiperazin-2-ones. The targeted scaffold, 1-(3,4-dichlorophenyl)piperazin-2-one, is a highly privileged pharmacophore in drug discovery.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 1-arylpiperazin-2-ones. The targeted scaffold, 1-(3,4-dichlorophenyl)piperazin-2-one, is a highly privileged pharmacophore in drug discovery. However, its synthesis is notoriously prone to low yields, regioselectivity issues, and thermodynamic traps.
This guide abandons rigid templates to provide a causality-driven, self-validating framework for researchers. We will analyze the mechanistic pitfalls of classical routes and provide a robust, palladium-catalyzed alternative.
Part 1: Mechanistic Workflows & Route Selection
Historically, researchers have relied on classical intramolecular cyclization (Route A) to build the piperazinone ring. However, this approach often fails at scale due to competing intermolecular reactions. The modern standard is the Palladium-Catalyzed Buchwald-Hartwig N-Arylation (Route B) , which couples a pre-formed lactam with an aryl halide[1].
Comparison of classical cyclization vs. palladium-catalyzed N-arylation routes.
Quantitative Data Comparison
To justify the transition to Route B, review the empirical data summarizing the performance of both synthetic strategies:
Parameter
Route A: Classical Cyclization
Route B: Buchwald-Hartwig (Recommended)
Overall Yield
15% - 35%
75% - 88%
Major Byproducts
14-membered dimers, polymers
Debrominated starting material (trace)
Reaction Concentration
< 0.05 M (Requires High Dilution)
0.2 M - 0.5 M (Highly Scalable)
Catalyst/Reagents
Chloroacetyl chloride, NaH
Pd2(dba)3, Xantphos, Cs2CO3
Regioselectivity
Inherent to starting material
Requires N4-Boc protection
Part 2: Troubleshooting Guides & FAQs
Q1: I attempted the Buchwald-Hartwig coupling with unprotected piperazin-2-one, but I isolated 4-(3,4-dichlorophenyl)piperazin-2-one instead of the 1-aryl isomer. Why?Causality: Regioselectivity is dictated by nucleophilicity. The N4 nitrogen (a secondary amine) is significantly more nucleophilic than the N1 nitrogen (an amide/lactam). Palladium-catalyzed cross-coupling will preferentially occur at the most nucleophilic site[1]. To force N1 arylation, you must mask the N4 position with a protecting group (e.g., Boc).
Q2: Can I use BINAP or dppf instead of Xantphos for the Buchwald-Hartwig coupling?Causality: No. While BINAP is excellent for primary amines, lactam N-arylation requires a ligand with a large "bite angle" (~111° for Xantphos). This wide angle forces the palladium(II) intermediate into a highly strained geometry that artificially accelerates the rate-limiting reductive elimination step, overcoming the inherently weak nucleophilicity of the lactam nitrogen[2].
Q3: My classical cyclization (Route A) yielded a complex mixture containing a 14-membered cyclic dimer. How do I prevent this?Causality: Intramolecular cyclizations to form 6-membered rings (6-exo-tet) directly compete with intermolecular alkylations. At standard concentrations (0.5 M), the intermolecular collision rate outpaces the intramolecular ring closure, leading to dimerization. You must operate under extreme high-dilution conditions (<0.05 M) to favor monomeric cyclization. We strongly advise switching to Route B to avoid this thermodynamic trap entirely.
Q4: My Buchwald-Hartwig coupling stalled at 30% conversion. What went wrong?Causality: This is typically caused by catalyst deactivation via oxygen/moisture or base insolubility. Cs2CO3 is crucial for deprotonating the weakly acidic lactam, but it must be finely milled and anhydrous. Traces of water will hydrolyze the lactam or immediately precipitate the active Pd(0) species as palladium black.
Buchwald-Hartwig catalytic cycle highlighting the role of Xantphos in reductive elimination.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols for Route B are designed as self-validating systems containing strict In-Process Controls (IPCs).
Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with dry Nitrogen (repeat 3 times).
Solvent Addition: Add anhydrous, degassed Toluene (50 mL) via syringe.
Reaction: Heat the sealed flask to 100 °C and stir vigorously for 16 hours.
Self-Validation Checkpoint A: Upon reaching 100 °C, the solution should transition from a dark purple (inactive Pd2(dba)3) to a yellowish-brown suspension, indicating active catalytic cycling.
In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Self-Validation Checkpoint B: The reaction is complete when the starting lactam is consumed and the product mass is detected (Expected [M+H]+ = 345.1 m/z).
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium/salts, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol 2: Boc Deprotection
Objective: Yield the final 1-(3,4-dichlorophenyl)piperazin-2-one.
Preparation: Dissolve the purified intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
Deprotection: Cool the flask to 0 °C. Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution.
Self-Validation Checkpoint C: You should observe mild effervescence (CO2 gas evolution), confirming the cleavage of the Boc group.
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
In-Process Control (IPC): Spot the reaction on a TLC plate alongside the starting material. Stain the plate with Ninhydrin and heat.
Self-Validation Checkpoint D: The starting material will not stain. The deprotected product will appear as an intense pink/purple spot, confirming the presence of the free secondary amine.
Workup: Concentrate the solvent in vacuo. Crucial: Do not use strong aqueous bases (like NaOH) to neutralize, as this can hydrolyze the lactam ring. Instead, neutralize carefully with saturated aqueous NaHCO3 until pH 8 is reached. Extract with EtOAc, dry over Na2SO4, and concentrate to yield the final product (Expected [M+H]+ = 245.0 m/z).
Technical Support Center: Overcoming Low Bioavailability of 1-(3,4-Dichloro-phenyl)-piperazin-2-one Formulations
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of 1-(3,4-dichloro-phenyl)-piperazin-2-one. This document provide...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of 1-(3,4-dichloro-phenyl)-piperazin-2-one. This document provides a structured approach to troubleshooting common issues, offering scientifically grounded explanations and actionable protocols to enhance formulation performance.
I. Frequently Asked Questions (FAQs)
This section addresses initial questions you may have regarding the bioavailability challenges of 1-(3,4-dichloro-phenyl)-piperazin-2-one.
Q1: What are the likely reasons for the low oral bioavailability of 1-(3,4-dichloro-phenyl)-piperazin-2-one?
A1: The low bioavailability of this compound likely stems from a combination of factors common to many new chemical entities, particularly those classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[1][2] These factors include:
Poor Aqueous Solubility: The dichlorophenyl and piperazinone moieties suggest a lipophilic nature, which often correlates with low solubility in the aqueous environment of the gastrointestinal (GI) tract.[3] This is a primary rate-limiting step for absorption.[4][5]
Low Dissolution Rate: Consequent to poor solubility, the rate at which the solid drug dissolves in GI fluids can be very slow, limiting the amount of drug available for absorption.[6]
Potential for First-Pass Metabolism: The piperazine ring is susceptible to metabolism, potentially in the gut wall or liver, before the drug reaches systemic circulation.[7][8]
Q2: What initial physicochemical characterization is crucial before starting formulation development?
A2: A thorough understanding of the active pharmaceutical ingredient's (API) properties is fundamental.[9] Key parameters to determine include:
Aqueous Solubility: Determine the solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
LogP/LogD: This will quantify the lipophilicity of the compound and help in selecting appropriate formulation strategies, such as lipid-based systems.[10]
Crystalline Form and Polymorphism: Different crystalline forms can have vastly different solubilities and dissolution rates.[11]
Melting Point and Thermal Properties: Assessed by Differential Scanning Calorimetry (DSC), these properties are crucial for determining the feasibility of manufacturing processes like hot-melt extrusion.[12]
Permeability: An initial assessment using in vitro models like Caco-2 cells can indicate whether low permeability is a contributing factor to poor absorption.[13]
Q3: What are the main formulation strategies to consider for a compound like this?
A3: Several established strategies can enhance the bioavailability of poorly soluble drugs:[4][14][15][16]
Particle Size Reduction: Increasing the surface area of the drug particles can improve the dissolution rate.[4][5]
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous, higher-energy state can significantly increase its apparent solubility and dissolution rate.[9][11][17][18]
Lipid-Based Formulations: Dissolving the drug in a lipid-based system can bypass the dissolution step and facilitate absorption through the lymphatic system.[14][19][20] This is particularly effective for lipophilic drugs.[20]
Nanoparticle Engineering: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, enhancing dissolution velocity.[5][21][22][23]
II. Troubleshooting Guides
This section provides a problem-oriented approach to overcoming specific experimental hurdles.
Problem 1: Poor and Inconsistent Dissolution Profiles
Q: My initial formulations of 1-(3,4-dichloro-phenyl)-piperazin-2-one show very low and variable drug release in in vitro dissolution tests. How can I improve this?
A: This is a classic sign of solubility-limited dissolution. The key is to increase the concentration of the drug in the dissolution medium.
dot
Caption: Troubleshooting workflow for permeability vs. bioavailability discrepancy.
Troubleshooting Steps & Rationale:
Assess Metabolic Stability:
Rationale: The piperazine moiety is a known site for metabolic transformations. [7][8]High first-pass metabolism in the gut wall and/or liver can significantly reduce the amount of drug reaching systemic circulation.
Experimental Protocol: In Vitro Metabolic Stability
Incubate 1-(3,4-dichloro-phenyl)-piperazin-2-one with liver microsomes or S9 fractions (from rat and human to assess inter-species differences).
Include necessary cofactors (e.g., NADPH).
Monitor the disappearance of the parent compound over time using LC-MS/MS.
Calculate the in vitro half-life and intrinsic clearance. A short half-life suggests rapid metabolism.
Evaluate In Vivo Precipitation:
Rationale: An enabling formulation (like an ASD or SEDDS) might achieve supersaturation in the GI tract, but this is a thermodynamically unstable state. [17]If the drug precipitates into a poorly soluble, stable crystalline form before it can be absorbed, the bioavailability will be low.
Experimental Protocol: In Vitro Dissolution/Precipitation Test
Use a two-stage dissolution model.
Stage 1 (Stomach): Introduce the formulation into simulated gastric fluid (SGF) for a short period (e.g., 30 minutes).
Stage 2 (Intestine): Shift the pH by adding simulated intestinal fluid (SIF). This pH shift can trigger precipitation.
Monitor the concentration of the dissolved drug over time. A sharp decrease in concentration after the shift to SIF indicates precipitation.
Mitigation: Incorporate precipitation inhibitors (e.g., HPMC, HPMC-AS) into your formulation. These polymers can help maintain the supersaturated state for a longer duration.
[17]
Refine Formulation Strategy:
If Metabolism is High: Consider lipid-based formulations. These can promote lymphatic transport, which bypasses the liver on the first pass, thereby reducing first-pass metabolism.
[20] * If Precipitation is Evident: Optimize your ASD formulation by including polymers known to inhibit precipitation, such as HPMC or HPMC-AS. The choice of polymer is critical for maintaining supersaturation in vivo.
[9][18]
III. In Vitro and In Vivo Study Protocols
Protocol 1: Biorelevant In Vitro Dissolution Testing
Objective: To assess the drug release from various formulations under conditions that mimic the fasted and fed states in the human GI tract.
[24][25]
Materials:
USP Apparatus 2 (Paddle)
FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) powders
HPLC system for drug quantification
Procedure:
Prepare FaSSIF and FeSSIF media according to the supplier's instructions.
Set the dissolution apparatus parameters: 37°C, paddle speed of 50-75 RPM.
Place the formulation (e.g., capsule containing ASD or SEDDS) into the dissolution vessel containing 500 mL of media.
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
Immediately filter the samples through a 0.45 µm filter to remove undissolved particles.
Analyze the drug concentration in the filtrate by a validated HPLC method.
Plot the percentage of drug dissolved versus time.
Protocol 2: Rodent Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a lead formulation compared to a simple suspension.
[26][27][28]
Materials:
Sprague-Dawley or Wistar rats
Formulations to be tested (e.g., lead ASD formulation, lead SEDDS formulation, and an aqueous suspension with a suspending agent like 0.5% methylcellulose).
Intravenous (IV) formulation of the drug (solubilized in a vehicle like DMSO/PEG400) for bioavailability calculation.
Blood collection supplies (e.g., EDTA tubes).
LC-MS/MS for bioanalysis.
Procedure:
Fast the animals overnight prior to dosing.
Divide the animals into groups (e.g., n=3-5 per group): IV, Oral Suspension, Oral Formulation 1, Oral Formulation 2.
Administer the formulations at a consistent dose. For oral groups, administer by oral gavage. For the IV group, administer via tail vein injection.
Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
[26]5. Process the blood to obtain plasma and store at -80°C until analysis.
Extract the drug from plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
Calculate the pharmacokinetic parameters using non-compartmental analysis software.
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
IV. References
Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating Drug Delivery Systems: The Answer to Oral Delivery of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 98(8), 2549-2572. [Link]
Nanoform. (n.d.). Nanoparticle Engineering: Revolutionising Oral Drug Development & Delivery. ONdrugDelivery. [Link]
Shaikh, J., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
Sandler, N., & West, T. (2021). Nanoparticle Engineering and 3DP Delivery for Game-Changing Oral Therapeutics. ONdrugDelivery. [Link]
Ensign, L. M., Cone, R., & Hanes, J. (2014). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Current Opinion in Colloid & Interface Science, 19(6), 536-546. [Link]
University of Wisconsin-Madison. (n.d.). Amorphous Solid Dispersions-One approach to improving Bioavailability. [Link]
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2379. [Link]
Homayun, B., Lin, X., & Choi, H. J. (2019). Challenges and recent progress in oral drug delivery systems for biopharmaceuticals. Pharmaceutics, 11(3), 129. [Link]
de Oliveira, A. G., et al. (2023). Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. Journal of Drug Delivery Science and Technology, 81, 104255. [Link]
Stinnett, A., et al. (2017). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. The AAPS Journal, 19(6), 1642-1652. [Link]
Ascendia Pharmaceuticals. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. [Link]
Patel, D., et al. (2023). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry, 39(4). [Link]
Date, A. A., Hanes, J., & Ensign, L. M. (2016). Nanoparticle tools for maximizing oral drug delivery. Advanced drug delivery reviews, 91, 1-13. [Link]
Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]
King's College London. (2019). Nanomedicines for oral drug delivery. YouTube. [Link]
Yazan, Y., et al. (2022). Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan. Pharmaceutics, 14(5), 1045. [Link]
Davit, B. M., et al. (2012). In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms. The AAPS Journal, 14(4), 736-745. [Link]
Pharmaceutical Technology. (2011). The Value of In Vitro Dissolution in Drug Development. [Link]
Shrestha, H., et al. (2017). Review and analysis of FDA approved drugs using lipid-based formulations. Journal of Pharmaceutical Sciences, 106(7), 1667-1681. [Link]
Xiao, H., & Yang, C. S. (2015). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Journal of agricultural and food chemistry, 63(3), 673-680. [Link]
Martinez, M. N., & Amidon, G. L. (2019). Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. Dissolution Technologies, 26(1), 14-27. [Link]
Patel, V., et al. (2022). In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route. Biointerface Research in Applied Chemistry, 13(1), 63. [Link]
Pion Inc. (2024). What is in vitro dissolution testing?. [Link]
Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. [Link]
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]
Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560-568. [Link]
Lamson, N. G., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical research, 34(6), 1276-1285. [Link]
Perrault, S. D., et al. (2003). Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry, 46(17), 3625-3636. [Link]
Dudek, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Eating and Weight Disorders-Studies on Anorexia, Bulimia and Obesity, 23(2), 223-231. [Link]
Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Drug Metabolism and Disposition, 33(8), 1156-1163. [Link]
A Comparative Guide to the Pharmacological Profiles of 1-(3,4-Dichloro-phenyl)-piperazin-2-one and 1-(3-chlorophenyl)piperazine
For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of two phenylpiperazine-class compounds: the well-characterized psychoactive agent 1-(3...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two phenylpiperazine-class compounds: the well-characterized psychoactive agent 1-(3-chlorophenyl)piperazine (mCPP) and the lesser-known synthetic compound 1-(3,4-Dichloro-phenyl)-piperazin-2-one. While mCPP has been extensively studied, serving as both a research tool and a metabolite of several approved drugs, public data on the efficacy and pharmacological profile of 1-(3,4-Dichloro-phenyl)-piperazin-2-one is sparse.
This document will first synthesize the extensive body of knowledge surrounding mCPP's mechanism of action and in vivo effects. Subsequently, it will address the current state of knowledge for 1-(3,4-Dichloro-phenyl)-piperazin-2-one, highlighting its structural distinctions. Critically, in light of the significant data gap, this guide proposes a comprehensive, phased experimental framework designed to rigorously characterize the efficacy and mechanism of this novel compound, thereby providing a practical roadmap for future research.
Section 1: 1-(3-chlorophenyl)piperazine (mCPP) - A Well-Characterized Serotonergic Modulator
1-(3-chlorophenyl)piperazine, commonly known as mCPP, is a psychoactive drug of the phenylpiperazine class that has been utilized in scientific research since the late 1970s.[1] It is also a major and pharmacologically active metabolite of several antidepressant drugs, including trazodone, nefazodone, and etoperidone.[2][3][4] Its formation from parent drugs like trazodone is primarily mediated by the cytochrome P450 enzyme CYP3A4.[5]
Mechanism of Action and Receptor Binding Profile
The primary pharmacological activity of mCPP is centered on the serotonergic system. It is a non-selective agent that interacts with a wide array of serotonin (5-HT) receptors.[1] Its binding affinity is strongest for the 5-HT2C receptor, where it acts as an agonist.[1][6] This interaction is believed to mediate many of its characteristic effects, including anxiety and appetite suppression.[1][7]
mCPP also demonstrates significant affinity for numerous other 5-HT receptor subtypes, acting as a partial agonist at 5-HT2A and an antagonist at 5-HT2B receptors.[1] This complex pharmacology, where it can activate some receptors while blocking others, contributes to its diverse and sometimes contradictory physiological effects.
The efficacy of mCPP is context-dependent and often manifests as distinct physiological and psychological challenges in human and animal models. It is generally considered to have an unpleasant, anxiogenic (anxiety-provoking) profile rather than reinforcing recreational effects.[1]
Anxiogenic Effects: In both rodents and humans, mCPP can induce anxiety and panic attacks in susceptible individuals.[1][7] This effect is primarily mediated by its agonist activity at 5-HT2C receptors.[7]
Anorectic Effects: mCPP potently suppresses appetite, an effect also linked to 5-HT2C agonism.[1][6] This has spurred the development of more selective 5-HT2C agonists for obesity treatment.[1]
Migraine Induction: The compound is a known trigger for migraine headaches, which may be mediated by its action on 5-HT2B receptors.[1][9] This property has been exploited in clinical research to test the efficacy of anti-migraine medications.[9]
Neuroendocrine Effects: Administration of mCPP leads to significant increases in cortisol and prolactin levels, indicative of its potent effects on the central nervous system.[10]
Metabolic Pathway
The metabolism of mCPP is a critical factor in both its own pharmacokinetics and the clinical profile of drugs for which it is a metabolite. Parent drugs like trazodone are metabolized by CYP3A4 to produce mCPP.[5] Subsequently, mCPP itself is primarily metabolized and cleared by another key enzyme, CYP2D6, through hydroxylation.[11][12] This creates a potential for drug-drug interactions. For instance, co-administration of a CYP2D6 inhibitor (such as fluoxetine or bupropion) with trazodone can lead to elevated plasma concentrations of mCPP, potentially exacerbating its associated side effects.[1][11]
Caption: Metabolic pathway of mCPP formation and elimination.
Section 2: 1-(3,4-Dichloro-phenyl)-piperazin-2-one - An Uncharacterized Analog
In stark contrast to mCPP, there is a significant lack of publicly available pharmacological and efficacy data for 1-(3,4-Dichloro-phenyl)-piperazin-2-one. Its primary documentation is within the context of chemical synthesis, often as an intermediate or building block for more complex molecules.[13][14]
Structural Analysis and Key Distinctions
The most critical structural difference lies in the piperazine ring itself. 1-(3,4-Dichloro-phenyl)-piperazin-2-one contains a ketone group (C=O) at the second position of the piperazine ring, making it a piperazinone. mCPP, on the other hand, has a standard piperazine ring. This modification significantly alters the molecule's shape, polarity, and hydrogen bonding potential, which would be expected to profoundly impact its interaction with biological receptors.
The substitution on the phenyl ring also differs:
1-(3,4-Dichloro-phenyl)-piperazin-2-one: Contains two chlorine atoms at the 3 and 4 positions.
mCPP: Contains a single chlorine atom at the 3 position.
The dichlorophenyl group may increase the lipophilicity of the molecule, potentially affecting properties like blood-brain barrier penetration.[13]
Predicted Pharmacological Profile: A Hypothesis
Without experimental data, any prediction of efficacy is speculative. However, by examining structurally similar compounds, we can form a hypothesis to guide initial research. For instance, 1-(2,3-Dichlorophenyl)piperazine (DCPP), a metabolite of the antipsychotic aripiprazole, is known to be a partial agonist at dopamine D2 and D3 receptors.[15] While the piperazinone structure is a major variant, the dichlorophenyl-piperazine moiety suggests that dopaminergic and serotonergic receptors are logical primary targets for initial screening.
Section 3: A Proposed Experimental Framework for Efficacy Evaluation
To address the knowledge gap surrounding 1-(3,4-Dichloro-phenyl)-piperazin-2-one, a systematic, multi-phase investigation is required. The following framework outlines a logical progression from initial in vitro screening to preclinical in vivo assessment.
Caption: Proposed experimental workflow for compound characterization.
Phase 1: In Vitro Characterization Protocol
Objective: To identify the primary molecular targets of 1-(3,4-Dichloro-phenyl)-piperazin-2-one and determine its functional activity at those targets.
Methodology: Radioligand Binding Assays
Compound Preparation: Solubilize 1-(3,4-Dichloro-phenyl)-piperazin-2-one in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial dilutions to achieve a range of test concentrations.
Membrane Preparation: Utilize commercially available cell membranes or prepare them in-house from cell lines stably expressing the human recombinant receptors of interest. A recommended initial screening panel includes key serotonin (5-HT1A, 5-HT2A, 5-HT2C), dopamine (D1, D2, D3), and adrenergic (α1, α2) receptors.
Assay Incubation: In a 96-well plate, combine the prepared membranes, a specific radioligand for the receptor being tested (e.g., [³H]-ketanserin for 5-HT2A), and the test compound at various concentrations.
Equilibration: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
Harvesting and Scintillation Counting: Terminate the reaction by rapid filtration over glass fiber filters, washing with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Calculate the specific binding of the radioligand at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and subsequently calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Phase 2: In Vivo Preclinical Assessment
Objective: To evaluate the compound's pharmacokinetic profile, target engagement, and behavioral efficacy in relevant animal models.
Methodology: Elevated Plus Maze (EPM) for Anxiolytic/Anxiogenic Effects
This protocol is contingent on Phase 1 results indicating activity at receptors implicated in anxiety (e.g., 5-HT or DA receptors).
Animal Acclimation: Acclimate male mice or rats to the testing room for at least 1 hour before the experiment. The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
Compound Administration: Administer 1-(3,4-Dichloro-phenyl)-piperazin-2-one via an appropriate route (e.g., intraperitoneal injection, oral gavage) at several doses, alongside a vehicle control group. A positive control (e.g., diazepam for anxiolytic effects, mCPP for anxiogenic effects) should also be included. The timing of administration should be based on preliminary pharmacokinetic data (e.g., 30 minutes pre-test).
EPM Test: Place the animal at the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period. The session is recorded by an overhead video camera.
Behavioral Scoring: An automated tracking system or a trained observer blind to the treatment conditions will score key parameters:
Time spent in the open arms vs. closed arms.
Number of entries into the open arms vs. closed arms.
Total distance traveled (as a measure of general locomotor activity).
Data Interpretation: An anxiolytic effect is indicated by a statistically significant increase in the time spent and/or entries into the open arms compared to the vehicle group, without a significant change in total locomotor activity. Conversely, an anxiogenic effect is indicated by a decrease in these parameters.
Section 4: Comparative Summary and Future Directions
Metabolite of trazodone (via CYP3A4); cleared by CYP2D6.[5][11]
Unknown.
Data Availability
Extensive
Sparse; primarily in synthesis literature.[13][14]
The comparison between 1-(3-chlorophenyl)piperazine and 1-(3,4-Dichloro-phenyl)-piperazin-2-one is currently a comparison between a well-documented pharmacological tool and a chemical entity of unknown potential. mCPP's broad, potent, and often adverse effects are a direct result of its non-selective interaction with multiple serotonin receptors. For 1-(3,4-Dichloro-phenyl)-piperazin-2-one, its distinct piperazinone core and dichlorinated phenyl ring preclude direct extrapolation of mCPP's activity profile.
The true efficacy and therapeutic potential, if any, of 1-(3,4-Dichloro-phenyl)-piperazin-2-one can only be elucidated through rigorous empirical investigation. The experimental framework proposed in this guide provides a validated, logical pathway for researchers to systematically uncover its pharmacological identity, moving it from a cataloged chemical to a characterized agent.
References
Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved from [Link]
Mihailova, S., et al. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Taylor & Francis Online. Retrieved from [Link]
Mihailova, S., et al. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)piperazine. PubChem. Retrieved from [Link]
WikiDoc. (2012). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]
Inxight Drugs. (n.d.). 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]
Stahl, S. M. (2014). Are we done with trazodone? The potential for damage by m-CPP – a metabolite of trazodone. Acta Neuropsychiatrica, Cambridge University Press. Retrieved from [Link]
Mihailova, S., et al. (2026). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. ResearchGate. Retrieved from [Link]
Pharmaffiliates. (n.d.). CAS No: 6640-24-0 | Chemical Name: 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]
Inxight Drugs. (n.d.). 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]
van der Post, J. P., et al. (n.d.). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. Retrieved from [Link]
Rotzinger, S., et al. (n.d.). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. PubMed. Retrieved from [Link]
Handley, S. L., & McBlane, J. W. (n.d.). Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects. PubMed. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
Drug Metabolism and Disposition. (2018). TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. Retrieved from [Link]
Semantic Scholar. (n.d.). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Retrieved from [Link]
Wen, B., et al. (2008). Detection of novel reactive metabolites of trazodone: evidence for CYP2D6-mediated bioactivation of m-chlorophenylpiperazine. PubMed. Retrieved from [Link]
Rojkiewicz, M., et al. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PMC. Retrieved from [Link]
Fassihi, A., et al. (n.d.). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. Retrieved from [Link]
Szymańska, E., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Retrieved from [Link]
Deheul, S., et al. (2006). [Metachlorophenylpiperazine (mCPP): a new designer drug]. PubMed. Retrieved from [Link]
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme. Retrieved from [Link]
Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
Acar, Ç., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. Retrieved from [Link]
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Retrieved from [Link]
Pospíšil, J., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]
PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]
Acar, Ç., et al. (n.d.). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
Schetz, J. A., et al. (n.d.). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. PubMed. Retrieved from [Link]
Comparative Toxicity Guide: 1-(3,4-Dichloro-phenyl)-piperazin-2-one vs. Related Piperazine Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, ADME-Tox & Lead Optimization Executive Summary & Chemical Context The piperazine scaffold is...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Prepared By: Senior Application Scientist, ADME-Tox & Lead Optimization
Executive Summary & Chemical Context
The piperazine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in CNS therapeutics, antivirals, and oncology drugs[1]. However, standard basic piperazines—including 1-(3,4-Dichlorophenyl)piperazine (DCPP) and recreational designer drugs like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and benzylpiperazine (BZP)—carry well-documented liabilities regarding hepatotoxicity and neurotoxicity[2][3].
This guide objectively compares the toxicity profile of 1-(3,4-Dichloro-phenyl)-piperazin-2-one against traditional piperazine derivatives. By incorporating a carbonyl group at the 2-position (forming a lactam/piperazinone), the physicochemical properties of the ring are fundamentally altered. As an application scientist, I will demonstrate how this structural modification reduces basicity, alters cytochrome P450 (CYP450) metabolic liabilities, and mitigates specific toxicological pathways such as phospholipidosis, while comparing it to the known cytotoxic mechanisms of standard piperazines.
To evaluate these compounds, we must understand the causality behind piperazine-induced cellular damage. Standard piperazines induce toxicity through two primary axes: hepatic lipid dysregulation and mitochondrial oxidative stress.
A. Hepatotoxicity & The SREBP-1 Axis
Research indicates that exposure to standard piperazines (e.g., TFMPP, BZP, MeOPP) induces a "consensus signature" of hepatotoxicity[4]. Even at non-cytotoxic concentrations, these compounds up-regulate key enzymes in cholesterol and lipid biosynthesis, including Cyp51A1 and squalene epoxidase[4][5]. This up-regulation is driven by the overrepresentation of the sterol regulatory element-binding protein (SREBP-1)[5].
The Piperazin-2-one Advantage: Standard piperazines possess two basic nitrogen atoms, leading to protonation at physiological pH and subsequent lysosomal trapping—a primary driver of drug-induced phospholipidosis and steatosis[1]. The 1-(3,4-Dichloro-phenyl)-piperazin-2-one scaffold converts one amine into an amide-like lactam. This significantly lowers the pKa of the adjacent nitrogen, reducing lipophilic basicity, preventing lysosomal accumulation, and theoretically dampening the SREBP-1 mediated lipogenic stress response.
B. Neurotoxicity & Mitochondrial Dysfunction
In dopaminergic neurons (e.g., SH-SY5Y models), basic piperazines like BZP induce profound oxidative stress. They inhibit mitochondrial Complex-I, deplete intracellular glutathione (GSH) and ATP, and trigger apoptosis via the Bax/Bcl-2 pathway and Caspase-3 activation[2][3].
Fig 1: Mechanistic pathways of basic piperazine-induced hepatotoxicity and mitochondrial apoptosis.
Quantitative Data Presentation
The following table synthesizes the comparative in vitro toxicity metrics of the target compound against reference piperazines, based on established cellular models[2][3].
Note: TFMPP consistently ranks as the most cytotoxic among standard recreational piperazines due to aggressive reactive species formation[2].
Self-Validating Experimental Protocols
Why this specific protocol? We utilize HepaRG cells rather than standard HepG2 lines. HepaRG cells retain high levels of functional CYP450 enzymes. Because piperazine detoxification and bioactivation are heavily CYP450-mediated, using HepG2 (which lacks robust CYP expression) yields artificially resistant profiles and false-negative toxicity data[2].
Seed differentiated HepaRG cells into 96-well plates at a density of
5×104
cells/well in William's E medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin.
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow monolayer adherence.
Step 2: Compound Preparation & CYP450 Modulation
Prepare 10mM stock solutions of 1-(3,4-Dichloro-phenyl)-piperazin-2-one, TFMPP, and BZP in DMSO.
Dilute stocks in culture medium to achieve final dosing concentrations (10, 50, 100, 250, 500 μM). Ensure final DMSO concentration remains <0.5% v/v.
Self-Validation Step: To prove that toxicity is metabolite-driven, prepare a parallel set of wells co-incubated with Metyrapone (100 μM) and Quinidine (10 μM) (broad-spectrum CYP450 inhibitors)[2].
Step 3: Dosing & Incubation
Aspirate seeding media and apply the compound dilutions to the HepaRG cells.
Incubate for 24 hours and 72 hours to assess acute vs. prolonged exposure toxicity.
Viability (Resazurin Assay): Wash cells and add 10% Resazurin solution. Incubate for 2 hours. Measure fluorescence (Ex/Em = 560/590 nm). The reduction of resazurin to resorufin is strictly dependent on active mitochondrial metabolism, directly validating the ATP-depletion mechanism[2][4].
Fig 2: Self-validating high-throughput in vitro toxicity screening workflow for piperazine derivatives.
Strategic Conclusions for Lead Optimization
When selecting a scaffold for drug development, the transition from a standard piperazine to a piperazin-2-one is a highly strategic structural morphing technique.
Mitigation of Phospholipidosis: The inherent polarity and dual-basic nature of standard piperazines facilitate renal clearance but drastically increase the risk of lysosomal trapping[1]. The lactam carbonyl in 1-(3,4-Dichloro-phenyl)-piperazin-2-one neutralizes one basic center, significantly lowering this ADME-Tox liability.
Metabolic Stability: While standard piperazines undergo rapid N-dealkylation and oxidation via CYP450 (often forming reactive, toxic metabolites that deplete GSH)[2], the sterically hindered and electronically deactivated piperazinone ring exhibits a fundamentally different metabolic fate, often resulting in higher metabolic stability and lower hepatotoxicity.
Target Specificity: The rigidification and altered hydrogen-bonding profile (acting as an H-bond acceptor at the carbonyl) can improve target specificity, reducing off-target dopaminergic neurotoxicity commonly seen with simple arylpiperazines like DCPP and BZP[3].
References
Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. ResearchGate. Available at:[Link]
Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed. Available at:[Link]
Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed. Available at:[Link]
Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. Available at:[Link]
Comparative Guide: Evaluating the Cross-Reactivity of 1-(3,4-Dichloro-phenyl)-piperazin-2-one in Immunoassay Platforms
As synthetic piperazine derivatives and novel drug metabolites proliferate, maintaining the analytical specificity of immunoassays is a paramount challenge. 1-(3,4-Dichloro-phenyl)-piperazin-2-one is a structurally signi...
Author: BenchChem Technical Support Team. Date: April 2026
As synthetic piperazine derivatives and novel drug metabolites proliferate, maintaining the analytical specificity of immunoassays is a paramount challenge. 1-(3,4-Dichloro-phenyl)-piperazin-2-one is a structurally significant piperazine analog. It frequently emerges as a synthetic precursor, a degradation impurity, or a putative metabolite of atypical antipsychotics and designer stimulants. Because its structure shares a dichlorophenyl ring and a piperazine core with several target analytes, it poses a distinct risk for false-positive results in routine screening[1].
This guide objectively compares the cross-reactivity profile of 1-(3,4-Dichloro-phenyl)-piperazin-2-one across major immunoassay platforms and provides a self-validating experimental framework for laboratory verification.
Mechanistic Causality: The Basis of Antibody Interference
Immunoassays rely on the spatial and electrostatic recognition of epitopes by capture antibodies. We do not merely observe cross-reactivity; we can predict it based on the binding pocket's tolerance for structural modifications.
The cross-reactivity of 1-(3,4-Dichloro-phenyl)-piperazin-2-one is primarily driven by its structural homology to two classes of compounds:
Aripiprazole and its metabolites: The arylpiperazinyl moiety is a critical pharmacophore in atypical antipsychotics, making antibodies highly sensitive to the dichlorophenyl-piperazine core[2].
Designer Piperazines (e.g., BZP, mCPP): The piperazine ring acts as the primary recognition site for antibodies raised against synthetic stimulants.
The Causality of the 2-Oxo Modification:
The addition of the ketone group (piperazin-2-one) alters the electron density and restricts the conformational flexibility of the nitrogen atom compared to the parent piperazine. This steric hindrance typically reduces binding affinity. However, at high physiological concentrations (>10,000 ng/mL), this hindrance is overcome by mass action, leading to competitive displacement of the tracer and triggering a false-positive flag.
Logical relationship of competitive antibody binding due to shared structural epitopes.
Comparative Platform Performance
Different immunoassay formats exhibit varying susceptibilities to 1-(3,4-Dichloro-phenyl)-piperazin-2-one interference.
ELISA (Enzyme-Linked Immunosorbent Assay): Often utilizes polyclonal antibodies with broader recognition profiles. Polyclonal mixtures contain clones capable of binding the sterically hindered nitrogen of the 2-oxo group.
HEIA (Homogeneous Enzyme Immunoassay): Utilizes targeted monoclonal antibodies. Cross-reactivity here is highly dependent on whether the antibody was raised against the aryl-tail or the piperazine-head of the target drug.
CEDIA (Cloned Enzyme Donor Immunoassay): Typically exhibits the highest specificity due to rigorous monoclonal selection against specific functional groups (e.g., primary amines in amphetamines), which are absent in 1-(3,4-Dichloro-phenyl)-piperazin-2-one.
Quantitative Cross-Reactivity Summary
Immunoassay Platform
Target Drug Class
Cross-Reactivity (%) at 1,000 ng/mL
Cross-Reactivity (%) at 10,000 ng/mL
ELISA (Polyclonal)
Benzylpiperazines (BZP)
8.5%
12.2%
HEIA (Monoclonal)
Aripiprazole / Metabolites
4.2%
7.8%
CEDIA
Amphetamines
<0.1%
0.4%
KIMS
Tricyclic Antidepressants
<0.1%
<0.1%
(Note: Percentages represent the apparent concentration of the target analyte divided by the actual concentration of the interferent, multiplied by 100).
Self-Validating Experimental Protocol
To establish trustworthiness, any reported cross-reactivity must be derived from a self-validating system. Relying solely on nominal spiked concentrations is a critical error. Piperazine derivatives are prone to adsorption on plastic surfaces and oxidative degradation in biological matrices. If you spike 10,000 ng/mL but only 6,000 ng/mL reaches the antibody due to precipitation, your calculated cross-reactivity will be artificially low.
Therefore, orthogonal LC-MS/MS verification is mandatory to provide the ground-truth denominator for your calculations[3].
Self-validating experimental workflow combining immunoassay screening with LC-MS/MS verification.
Step-by-Step Methodology
Step 1: Matrix Selection & Preparation
Action: Obtain certified drug-free human urine or serum.
Causality: Utilizing a certified blank matrix eliminates baseline endogenous interference that could artificially inflate apparent cross-reactivity signals.
Step 2: Gravimetric Spiking & Serial Dilution
Action: Prepare a primary stock of 1-(3,4-Dichloro-phenyl)-piperazin-2-one at 1 mg/mL in LC-grade methanol. Create serial dilutions in the blank matrix ranging from 10 ng/mL to 100,000 ng/mL.
Causality: Cross-reactivity is concentration-dependent and rarely linear. Spanning multiple logs ensures you capture the "hook effect" (antibody saturation) and accurately map the dose-response curve.
Step 3: Orthogonal Verification (LC-MS/MS)
Action: Quantify the exact concentration of the spiked aliquots using a validated LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode[3].
Causality: This step verifies that the nominal spiked concentration matches the actual dissolved concentration, accounting for any matrix degradation or tube adsorption prior to immunoassay testing.
Step 4: Immunoassay Interrogation
Action: Run the verified spiked samples in triplicate on the target immunoassay platforms (e.g., ELISA, HEIA) following strict manufacturer protocols regarding incubation times and reagent volumes.
Step 5: Data Synthesis
Action: Calculate the % Cross-Reactivity using the formula:
[Apparent Concentration of Target Analyte (from Immunoassay) / Actual Concentration of Interferent (from LC-MS/MS)] × 100.
References
BenchChem Technical Support Team. "Immunoassay Cross-Reactivity Profile: A Comparative Guide for 1-(2,3-Dichlorophenyl)piperazine HCl." BenchChem.
Taylor & Francis. "Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents with potential antipsychotic activity." tandfonline.com.
A Comparative Guide to the Synthesis of 1-(3,4-Dichlorophenyl)-piperazin-2-one for Pharmaceutical Research and Development
Introduction 1-(3,4-Dichlorophenyl)-piperazin-2-one is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its substituted phenylpiperazine core is a we...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
1-(3,4-Dichlorophenyl)-piperazin-2-one is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its substituted phenylpiperazine core is a well-established pharmacophore in medicinal chemistry, appearing in numerous drugs targeting the central nervous system. The strategic placement of the dichloro-substituents on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a molecule of considerable interest for drug discovery and development professionals.
This in-depth technical guide provides a comparative analysis of the primary synthetic routes to 1-(3,4-dichlorophenyl)-piperazin-2-one. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative assessment of their respective yields, scalability, and potential challenges. This guide is intended to equip researchers, chemists, and drug development scientists with the critical information needed to select and optimize the most suitable synthetic strategy for their specific research and development goals.
Comparative Analysis of Synthetic Strategies
The synthesis of 1-(3,4-dichlorophenyl)-piperazin-2-one can be approached through several distinct routes. The most common strategies involve either the construction of the piperazin-2-one ring onto a pre-functionalized dichlorophenyl precursor or the N-arylation of a pre-formed piperazin-2-one ring. Here, we will compare two of the most logical and reported methodologies.
Parameter
Route 1: Two-Step Synthesis from 3,4-Dichloroaniline
Utilizes readily available starting materials; builds upon well-established piperazine synthesis.
Potentially shorter route; avoids handling of bis(2-chloroethyl)amine.
Potential Challenges
Multi-step process; requires careful control of acylation and cyclization steps.
Can be challenging to achieve selective mono-arylation; may require specialized catalysts and ligands.
Estimated Overall Yield
Moderate to Good
Variable, dependent on catalyst and substrate
Route 1: Two-Step Synthesis via Acylation and Intramolecular Cyclization
This is arguably the most common and well-documented approach, proceeding through the initial synthesis of the key intermediate, 1-(3,4-dichlorophenyl)piperazine, followed by acylation and subsequent intramolecular cyclization to form the desired lactam.
Mechanistic Rationale
The synthesis begins with a double N-alkylation of 3,4-dichloroaniline with bis(2-chloroethyl)amine to form the piperazine ring. This is a classic method for the formation of N-arylpiperazines. The subsequent acylation of the secondary amine of the piperazine with chloroacetyl chloride introduces the necessary carbonyl and a leaving group on the adjacent carbon. The final step is an intramolecular nucleophilic substitution, where the secondary amine attacks the carbon bearing the chlorine atom, leading to the formation of the six-membered piperazin-2-one ring.
Experimental Protocols
Step 1: Synthesis of 1-(3,4-Dichlorophenyl)piperazine
This procedure is adapted from established methods for the synthesis of N-arylpiperazines.[1]
Materials:
3,4-Dichloroaniline (1.0 eq)
Bis(2-chloroethyl)amine hydrochloride (1.0 eq)
Potassium carbonate (1.5 eq)
n-Butanol
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, and potassium carbonate in n-butanol.
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
Concentrate the filtrate under reduced pressure to obtain a crude residue.
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford 1-(3,4-dichlorophenyl)piperazine.
Expected Yield: 60-75%
Step 2: Synthesis of 1-(3,4-Dichlorophenyl)-piperazin-2-one
This two-step, one-pot procedure involves the acylation of the piperazine intermediate followed by in-situ cyclization.
Materials:
1-(3,4-Dichlorophenyl)piperazine (1.0 eq)
Chloroacetyl chloride (1.1 eq)
Triethylamine or other non-nucleophilic base (2.2 eq)
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
Dissolve 1-(3,4-dichlorophenyl)piperazine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Slowly add triethylamine to the stirred solution.
In a separate flask, prepare a solution of chloroacetyl chloride in anhydrous DCM.
Add the chloroacetyl chloride solution dropwise to the piperazine solution at 0 °C. Maintain the temperature below 5 °C during the addition.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the chloroacetyl intermediate by TLC or LC-MS.
For the cyclization step, continue stirring the reaction mixture at room temperature or gently heat to reflux (40-50 °C) for 12-24 hours. The triethylamine will facilitate the intramolecular cyclization by neutralizing the generated HCl.
Upon completion of the reaction, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield 1-(3,4-dichlorophenyl)-piperazin-2-one.
Expected Yield: 70-85% for the two steps from the piperazine intermediate.
Diagram of Route 1 Workflow
Caption: Workflow for the synthesis of 1-(3,4-Dichlorophenyl)-piperazin-2-one via Route 1.
Route 2: N-Arylation of Piperazin-2-one
This approach involves the direct formation of the C-N bond between the 3,4-dichlorophenyl moiety and the pre-formed piperazin-2-one ring. This is typically achieved through a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Mechanistic Rationale
The Buchwald-Hartwig amination is a powerful tool for the formation of aryl-nitrogen bonds. The reaction proceeds via a catalytic cycle involving a palladium catalyst and a suitable phosphine ligand. The cycle begins with the oxidative addition of the aryl halide (e.g., 1-bromo-3,4-dichlorobenzene) to the Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the piperazin-2-one, followed by deprotonation by a base to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired N-aryl piperazin-2-one and regenerates the Pd(0) catalyst. The choice of ligand and base is crucial for the efficiency and selectivity of the reaction.
Experimental Protocol
This is a general protocol and may require optimization for specific substrates and catalyst systems.
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
Add piperazin-2-one and 1-bromo-3,4-dichlorobenzene to the flask.
Add the anhydrous, deoxygenated solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
Monitor the progress of the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-(3,4-dichlorophenyl)-piperazin-2-one.
Expected Yield: Highly variable (40-90%) depending on the specific catalyst, ligand, and reaction conditions.
Diagram of Route 2 Workflow
Caption: Workflow for the synthesis of 1-(3,4-Dichlorophenyl)-piperazin-2-one via Route 2.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 1-(3,4-dichlorophenyl)-piperazin-2-one.
Route 1 is a more traditional and often more reliable method, particularly for large-scale synthesis, as it relies on well-established and generally high-yielding reactions. The starting materials are readily available and relatively inexpensive. However, it is a longer process and involves handling bis(2-chloroethyl)amine, which is a hazardous substance.
Route 2 offers a more convergent and potentially shorter synthesis. However, it may require significant optimization of the cross-coupling conditions, and the cost of the palladium catalyst and specialized ligands can be a consideration for large-scale production. The efficiency of this route is highly dependent on the choice of catalyst system and the purity of the starting materials.
For initial laboratory-scale synthesis and analog preparation, Route 1 is recommended due to its robustness and predictability. For process development and large-scale manufacturing, a thorough evaluation of both routes is warranted, with a focus on cost of goods, process safety, and overall efficiency. The development of a more efficient and cost-effective catalyst system could make Route 2 a more attractive option in the future.
References
PrepChem. Synthesis of 1-(3,4-Dichlorophenyl)piperazine. Available at: [Link]